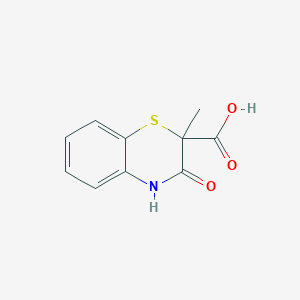

2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并噻嗪-2-羧酸

描述

“2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a pale-yellow to yellow-brown solid .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.25 . The compound should be stored at a temperature between 28°C .科学研究应用

Antimicrobial Activity

The benzothiadiazine dioxide derivatives have been reported to exhibit antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria. The specific functional groups attached to the benzothiadiazine ring influence the antimicrobial efficacy .

Antiviral Applications

These compounds also show promise in antiviral therapy. Research indicates that certain derivatives can be effective against a range of viruses, providing a pathway for the development of novel antiviral drugs .

Antihypertensive Effects

One of the primary areas of interest for this scaffold is in the treatment of hypertension. The derivatives of benzothiadiazine dioxide have been identified as potential antihypertensive agents, which could lead to new treatments for high blood pressure .

Antidiabetic Potential

The antidiabetic properties of these compounds are another significant area of research. They could be used to develop new medications that help manage blood sugar levels in diabetic patients .

Anticancer Research

Benzothiadiazine dioxides have been studied for their potential anticancer activities. Modifications to the ring structure have led to compounds that show promise in inhibiting the growth of cancer cells .

AMPA Receptor Modulation

These derivatives have been synthesized and tested as activators of AMPA receptors. AMPA receptor modulators have implications in treating neurological disorders and improving cognitive functions .

KATP Channel Activation

The activation of KATP channels is another application of these compounds. KATP channel activators play a role in cardioprotection and the treatment of metabolic diseases .

未来方向

属性

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYBGIVEDGJSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B500721.png)

![2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B500723.png)

![4-[4-(4-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B500724.png)

![2-tert-butyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B500725.png)

![4-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B500726.png)

![2-cyclopropyl-4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500733.png)

![4-(2-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500734.png)

![1-(4-chlorophenyl)-5-[5-(2-methylphenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B500745.png)